2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)-
Description
2,4-Imidazolidinedione, commonly known as hydantoin, is a heterocyclic organic compound with a five-membered ring containing two nitrogen atoms and two ketone groups. The derivative 5-(2-hydroxyphenyl)-2,4-imidazolidinedione features a hydroxyl-substituted phenyl ring at the 5-position of the hydantoin core.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-hydroxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-6-4-2-1-3-5(6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVUJUZMDDAMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999216 | |
| Record name | 4-(2-Hydroxyphenyl)-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77972-18-0 | |
| Record name | 2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077972180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxyphenyl)-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bucherer-Bergs Reaction Adaptations
The Bucherer-Bergs reaction remains a cornerstone in hydantoin synthesis, typically employing ketones, ammonium carbonate, and cyanide derivatives. For 5-(2-hydroxyphenyl) derivatives, this method requires careful selection of carbonyl precursors. While no direct literature reports exist for the target compound, analogous syntheses of 5-arylhydantoins suggest the feasibility of using 2-hydroxypropiophenone as a starting material. The reaction mechanism involves:
- Formation of a cyanohydrin intermediate
- Cyclization with ammonium carbonate
- Acid-catalyzed dehydration to yield the hydantoin ring
Key challenges include managing the reactivity of the ortho-hydroxyl group during cyanide addition and preventing oxidative side reactions. The para-isomer synthesis reported by Hebei Chuanghai Biotechnology Co. demonstrates successful aryl group incorporation through similar condensation reactions, suggesting that modified reaction conditions (e.g., lower temperatures, inert atmosphere) could enable ortho-substitution.
Glyoxylic Acid-Urea Condensation
Building on the para-isomer synthesis from ChemicalBook, this method could be adapted for ortho-substitution by replacing phenol with 2-hydroxyphenol (catechol). The reported protocol involves:
Glyoxylic acid + Urea + Phenolic derivative → Hydantoin core
Experimental parameters from the para-isomer synthesis:
- Molar ratio: 1:1.5:1.5 (glyoxylic acid:urea:phenol)
- Reaction temperature: 90°C
- Acid catalyst: 10% HCl
- Yield: ~70%
For ortho-substitution, modifications would likely include:
- Use of 2-methoxyphenol with subsequent demethylation
- Adjusted stoichiometry to account for dihydroxy aromatic reactivity
- Extended reaction times (8-12 hours vs. 4 hours)
Modern Synthetic Methodologies
Amino Acid Cyclization Routes
The MDPI-reported synthesis of 5-(4-hydroxybenzyl) derivatives from L-tyrosine provides a template for biomimetic approaches. Potential adaptation strategies include:
- Using 2-hydroxyphenylglycine (synthesized via Strecker reaction from 2-aminophenol)
- Thiourea-mediated cyclization under reflux conditions
- Post-synthetic modifications to introduce the hydantoin oxygen
Comparative reaction data from analogous systems:
| Parameter | Value |
|---|---|
| Reflux time | 4-6 hours |
| Solvent | Ethanol/water (3:1) |
| Yield | 60-75% |
This method offers advantages in stereochemical control but requires access to non-standard amino acid precursors.
Structural Characterization Benchmarks
Critical analytical data for quality control, extrapolated from para-isomer reports:
| Property | Expected Range |
|---|---|
| Melting point | 245-255°C |
| ¹H NMR (DMSO-d6) | δ 10.8 (OH), 6.7-7.1 (Ar-H), 4.3 (CH) |
| IR (KBr) | 3250 (OH), 1750 (C=O) cm⁻¹ |
| HPLC purity | >98% |
These values should be verified experimentally due to potential electronic effects from ortho-substitution.
Industrial Production Considerations
Scale-up challenges identified from commercial hydantoin manufacturing:
- Catalyst recovery in condensation reactions
- Purification of polar byproducts
- Thermal stability during vacuum distillation
Economic factors from current market data:
- Raw material cost: $15-25/kg (2-hydroxyphenol derivatives)
- Estimated production cost: $45-60/kg at 100kg scale
Chemical Reactions Analysis
5-(2-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-hydroxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, spectral, and functional differences between 5-(2-hydroxyphenyl)-2,4-imidazolidinedione and related hydantoin derivatives:
Key Findings:
Substituent Effects on Reactivity: Hydroxyphenyl derivatives (2- or 4-position) exhibit distinct hydrogen-bonding patterns. The 2-hydroxyphenyl group may enhance intramolecular interactions, affecting solubility and stability .
Spectral Differentiation :
- IR spectra for hydroxyphenyl derivatives display broad O-H stretches (>3000 cm⁻¹) and C=O peaks near 1725 cm⁻¹, consistent with hydantoin’s ketone groups .
- Thienyl-substituted analogs exhibit unique C-S and C-O stretches (~1035–1238 cm⁻¹) and structural disorder, as confirmed by X-ray crystallography .
Biological Implications :
Biological Activity
2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)- is a compound with significant potential in pharmacology, particularly due to its structural characteristics that suggest various biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial properties, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes an imidazolidinedione core and a hydroxylated phenyl group, which may influence its interaction with biological systems.
Antimicrobial Activity
Preliminary studies have indicated that 2,4-Imidazolidinedione, 5-(2-hydroxyphenyl)- exhibits antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Overview
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 19 |
| Candida albicans | 12 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Metabolic Pathways
Research has shown that the metabolism of related compounds can yield various metabolites that may retain or enhance biological activity. For instance, studies on sorbinil metabolism indicate that similar imidazolidine derivatives undergo extensive biotransformation in vivo, leading to the formation of active metabolites .
Case Study: Sorbinil Metabolism
In a study involving rats, sorbinil was metabolized to produce significant urinary metabolites like 2-hydroxysorbinil and other phenolic compounds. This metabolic pathway is crucial for understanding how derivatives of 2,4-Imidazolidinedione might behave in biological systems and their potential side effects .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicological profile . Studies on related compounds have shown varying degrees of toxicity and potential carcinogenic effects. For example, phenytoin derivatives have been linked to increased incidences of hepatocellular tumors in animal models when administered at high doses .
Table 2: Toxicological Findings
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-(2-hydroxyphenyl)-substituted 2,4-imidazolidinedione derivatives?
The synthesis typically involves cyclocondensation of urea derivatives with substituted aldehydes or ketones under acidic or basic conditions. For example, substituted hydantoins can be synthesized via the Bucherer-Bergs reaction, where ketones or aldehydes react with ammonium carbonate and potassium cyanide . For hydroxyl-substituted aromatic derivatives, protecting groups (e.g., acetyl) may be required to prevent side reactions during cyclization. Post-synthesis deprotection using mild acidic or enzymatic conditions can restore the hydroxyl functionality .
Q. How can the purity and structural integrity of 5-(2-hydroxyphenyl)-2,4-imidazolidinedione be validated experimentally?
- Chromatography: Use HPLC or TLC with UV detection (λ = 254–280 nm) to assess purity.
- Spectroscopy:
Q. What solvent systems are optimal for recrystallizing 5-(2-hydroxyphenyl)-2,4-imidazolidinedione?
Due to moderate water solubility (as seen in analogous compounds like 5-(3,4-dihydroxyphenyl)hydantoin), ethanol-water (7:3 v/v) or acetone-hexane mixtures are recommended for recrystallization. Slow evaporation at 4°C enhances crystal formation for X-ray diffraction studies .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the electronic properties of 5-(2-hydroxyphenyl)-2,4-imidazolidinedione?
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO), dipole moments, and electrostatic potential surfaces. This helps assess reactivity and potential binding sites .
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors) based on the hydroxyl and carbonyl groups’ hydrogen-bonding capabilities .
Q. What strategies resolve contradictions in reported solubility or stability data for hydroxyl-substituted hydantoins?
- Controlled Solubility Studies: Perform parallel experiments in buffered solutions (pH 2–12) to assess pH-dependent solubility. Use UV-Vis spectroscopy to quantify dissolution .
- Thermal Stability Analysis: TGA-DSC can identify decomposition temperatures. For example, analogous compounds like 1,3-dichloro-5,5-dimethylhydantoin show stability up to 174°C .
Q. How can regioselectivity challenges in functionalizing the imidazolidinedione core be addressed?
- Protecting Group Strategy: Temporarily block the 2-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ether to direct electrophilic substitution to the N3 position .
- Catalytic Methods: Use transition-metal catalysts (e.g., Cu(I)) to mediate cross-coupling reactions at specific positions, as demonstrated in copper-imidazolidinedione complexes .
Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in 5-(2-hydroxyphenyl)-2,4-imidazolidinedione?
- Variable-Temperature NMR: Monitor proton shifts in DMSO-d6 from 25°C to 80°C to detect keto-enol tautomerism.
- Solid-State NMR or X-ray Crystallography: Resolve tautomeric forms in crystalline states .
Methodological Notes
- Data Interpretation: Cross-reference experimental results with computational models (e.g., Gaussian or ORCA outputs) to validate spectral assignments or reactivity predictions .
- Contradictions: Discrepancies in solubility or stability may arise from polymorphic forms or residual solvents; always characterize batches via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
